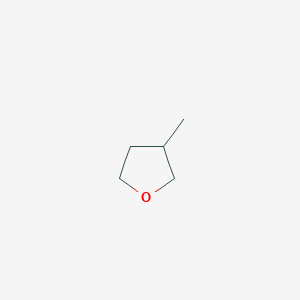
3-Methyltetrahydrofuran
Übersicht
Beschreibung
3-Methyltetrahydrofuran: is an organic compound with the molecular formula C5H10O . It is a colorless liquid with a characteristic ether-like odor. This compound is a derivative of tetrahydrofuran, where a methyl group is substituted at the third position of the tetrahydrofuran ring.
Wissenschaftliche Forschungsanwendungen
3-Methyltetrahydrofuran has a wide range of applications in scientific research:
Safety and Hazards
3-MTHF is classified as a flammable liquid. It can cause skin irritation and serious eye damage. It may also cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .
Wirkmechanismus
Target of Action
3-Methyltetrahydrofuran (3-MTHF) is primarily used as a solvent in various chemical reactions
Mode of Action
As a solvent, 3-MTHF’s mode of action is to dissolve other substances, facilitating chemical reactions by providing a medium for the reactants
Biochemical Pathways
It can be produced through the hydrogenation of furfural using hydrogen sourced from methane . This process is part of the larger biochemical pathway of biomass conversion into useful chemicals.
Result of Action
The primary result of 3-MTHF’s action is the facilitation of chemical reactions by acting as a solvent
Biochemische Analyse
Biochemical Properties
It is known that it is a potential biofuel with advantageous combustion properties . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Cellular Effects
It is known that it is used as an intermediate for the production of itaconic acid . Itaconic acid is produced by the fungus Ustilago maydis and is used as a platform chemical for the synthesis of potential biofuels such as 3-Methyltetrahydrofuran .
Molecular Mechanism
It is known that it is involved in the production of itaconic acid, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified .
Temporal Effects in Laboratory Settings
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Dosage Effects in Animal Models
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Metabolic Pathways
It is known that it is involved in the production of itaconic acid, which is produced by the fungus Ustilago maydis .
Transport and Distribution
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Subcellular Localization
It is known that it is used in the production of itaconic acid, which has been studied extensively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyltetrahydrofuran can be synthesized through several methods. One common method involves the hydrogenation of furfural or furfuryl alcohol. The hydrogenation process typically uses a catalyst such as palladium or ruthenium under high pressure and temperature conditions . Another method involves the reaction of methacrylic acid ester with carbon monoxide and a lower aliphatic alcohol to obtain a methylsuccinic acid diester, which is then hydrogenated and dehydrated/cyclized to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of furfural derived from biomass. This process is considered environmentally friendly as it utilizes renewable resources. The hydrogenation is carried out in the presence of a metal catalyst and under controlled temperature and pressure conditions to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyltetrahydrofuran undergoes various chemical reactions, including:
Reduction: It can be reduced to form this compound-2-ol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ether oxygen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: this compound-2-one.
Reduction: this compound-2-ol.
Substitution: Products depend on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Methyltetrahydrofuran: Similar in structure but with the methyl group at the second position.
Tetrahydrofuran: The parent compound without any methyl substitution.
Uniqueness: 3-Methyltetrahydrofuran is unique due to its specific substitution pattern, which can influence its physical and chemical properties. For example, the position of the methyl group can affect the compound’s boiling point, solubility, and reactivity compared to its isomers .
Eigenschaften
IUPAC Name |
3-methyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPCNSSTRWGCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871216 | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13423-15-9 | |
| Record name | 3-Methyltetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyltetrahydrofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, tetrahydro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-methylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
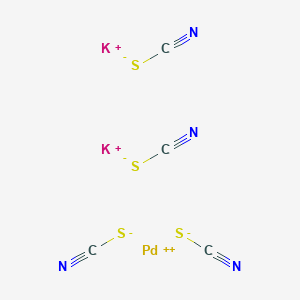
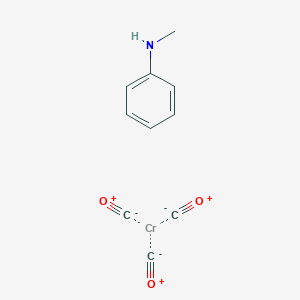
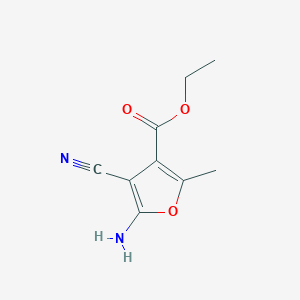
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)


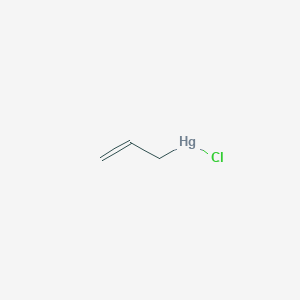

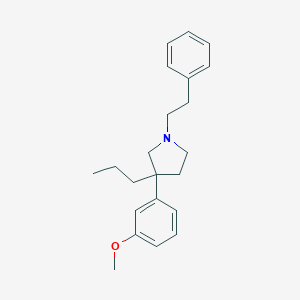
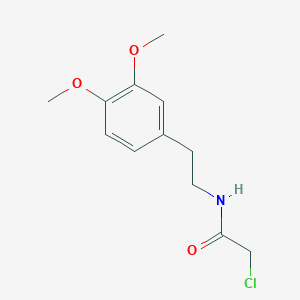
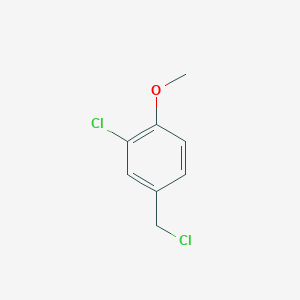
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)


